2-(Trifluoromethyl)naphthalene-1-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)naphthalene-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)naphthalene-1-carboxylic acid typically involves the trifluoromethylation of naphthalene derivatives followed by carboxylation. One common method includes the use of organometallic reagents such as lithium dialkylamide-type bases and carbon dioxide . The reaction conditions often involve low temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
2-(Trifluoromethyl)naphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1-(Trifluoromethyl)naphthalene-2-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2-(Trifluoromethyl)naphthalene-1-carboxylic acid is unique due to the combination of the trifluoromethyl and carboxylic acid groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in substitution reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H7F3O2 |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-6-5-7-3-1-2-4-8(7)10(9)11(16)17/h1-6H,(H,16,17) |
InChI Key |
LDMKXMSMYUYUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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